Methyl 2-(2-chloroethoxy)acetate
Description
Historical Context and Evolution of its Synthetic Utility
The synthesis of Methyl 2-(2-chloroethoxy)acetate and its parent acid, 2-(2-chloroethoxy)acetic acid, has evolved over time, with various methods developed to improve efficiency and yield. A common historical approach involved the condensation of ethylene (B1197577) chlorohydrin with monochloroacetic acid. google.com However, this method was often plagued by the formation of byproducts, complicating the purification process. google.com
Later developments focused on more direct and cleaner synthetic routes. One notable method involves the direct oxidation of 2-chloroethoxy ethanol (B145695) with nitric acid in an aqueous medium. google.com This process is considered more environmentally friendly as it avoids the use of organic solvents. The resulting 2-(2-chloroethoxy)acetic acid can then be esterified with methanol (B129727) to produce this compound. Another established method is the nucleophilic substitution reaction between 2-chloroethanol (B45725) and methyl chloroacetate (B1199739) in the presence of a base, which is a robust and scalable process.
The table below summarizes some of the key synthetic methods that have been employed.
| Starting Material(s) | Key Reagents/Conditions | Product | Reported Yield (%) | Reference |
| 2-Chloroethanol, Methyl chloroacetate | Sodium hydroxide (B78521), reflux | This compound | >90 | |
| 2-Chloroethoxyethanol (B8538215) | Nitric acid (oxidation), then Methanol, H₂SO₄ (esterification) | This compound | ~95 (for the acid) | |
| 2-(2-Chloroethoxy)ethanol (B196239) | Calcium hypochlorite (B82951), TEMPO catalyst | 2-(2-Chloroethoxy)acetic acid | 72 | chemicalbook.com |
Significance as a Precursor in Organic Synthesis and Medicinal Chemistry
The primary significance of this compound lies in its role as a versatile precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an ester and a chloroalkane group, allows for a range of chemical modifications.
The chlorine atom is susceptible to nucleophilic substitution, enabling the introduction of various functional groups by reacting it with amines, thiols, or alcohols. smolecule.com The ester group can undergo hydrolysis to form the corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid, or can be reduced to an alcohol. smolecule.com
A prominent example of its application is in the synthesis of Cetirizine (B192768), a second-generation antihistamine. smolecule.com this compound serves as a key intermediate in the production of this widely used medication. smolecule.combiosynth.com It is also an important raw material for the synthesis of other pharmaceutical and pesticide intermediates. google.com
Overview of Current Research Landscape and Future Trajectories
Current research continues to explore the synthetic potential of this compound and its derivatives. The reactivity of the compound makes it a valuable tool for chemists looking to construct novel molecular frameworks. smolecule.com Research is ongoing to discover new applications for this building block in medicinal chemistry and materials science. smolecule.com The development of more efficient and environmentally benign synthesis methods for this compound and its parent acid remains an active area of investigation, with a focus on green chemistry principles. google.com
Future research is likely to focus on expanding the library of compounds derived from this compound. Its ability to be readily functionalized suggests that it could be a key starting material for the creation of new classes of compounds with potential biological activity. For instance, derivatives of acetate (B1210297) have been explored as acetylcholinesterase inhibitors, indicating a potential avenue for future drug discovery efforts based on similar scaffolds. nih.gov The continued exploration of its chemical properties will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with valuable applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-chloroethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFIZBYHUOHTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571701 | |
| Record name | Methyl (2-chloroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-47-4 | |
| Record name | Methyl 2-(2-chloroethoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-chloroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 2 Chloroethoxy Acetate and Analogues
Direct Oxidation Protocols in the Synthesis of 2-(2-Chloroethoxy)acetic Acid Derivatives
The synthesis of 2-(2-chloroethoxy)acetic acid, the immediate precursor to Methyl 2-(2-chloroethoxy)acetate, is a critical step. Direct oxidation of the corresponding alcohol, 2-(2-chloroethoxy)ethanol (B196239), offers a straightforward route. This section examines various oxidative strategies, highlighting efforts to optimize reaction conditions for improved yield and selectivity.
Optimization of Nitric Acid-Mediated Oxidation of 2-Chloroethoxy Ethanol (B145695)
A notable method for preparing 2-(2-chloroethoxy)acetic acid involves the direct oxidation of 2-(2-chloroethoxy)ethanol using nitric acid with water as the solvent. google.com This approach is presented as an efficient, economical, and environmentally friendly option suitable for large-scale industrial production due to its simple operation, inexpensive and readily available raw materials, and straightforward post-treatment. google.com
The process involves using nitric acid as the oxidant at a molar ratio of 1 to 5 times that of 2-(2-chloroethoxy)ethanol. google.com Water serves as the solvent, used at 2 to 4 times the mass of the starting alcohol. google.com Research has demonstrated that this method can achieve a high yield of 95% under optimized conditions. google.com The reaction is typically conducted over 18-24 hours at temperatures ranging from 10°C to 100°C. google.com A specific example involves stirring the reactants at 50-60°C for 20 hours, followed by heating to 80-90°C until the evolution of reddish-brown NO₂ gas ceases. google.com
Table 1: Optimized Conditions for Nitric Acid-Mediated Oxidation
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 2-(2-chloroethoxy)ethanol | google.com |
| Oxidant | Nitric Acid | google.com |
| Solvent | Water | google.com |
| Nitric Acid Molar Ratio | 1-5 times substrate | google.com |
| Water Mass Ratio | 2-4 times substrate | google.com |
| Reaction Temperature | 10-100 °C | google.com |
| Reaction Time | 18-24 hours | google.com |
| Reported Yield | 95% | google.com |
Exploration of Alternative Oxidizing Systems for Enhanced Selectivity and Yield
Beyond nitric acid, other oxidizing systems have been explored for the conversion of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid, aiming for high selectivity and yield.
One such system employs calcium hypochlorite (B82951) in the presence of a 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) free radical catalyst. This reaction, carried out in a dichloromethane (B109758) and water solvent system at 20°C, has been shown to produce the desired acid with a yield of 72%. chemicalbook.com
Another alternative involves using 30% aqueous hydrogen peroxide as the oxidant. chemicalbook.com This reaction is facilitated by sodium sulfate (B86663) dihydrate and a phase transfer catalyst, tri-octylmethyl ammonium (B1175870) sulfate. The mixture is heated to 90°C for 4 hours. However, this method resulted in a significantly lower crude yield of 19.3%. chemicalbook.com
Table 2: Comparison of Alternative Oxidation Systems
| Oxidizing System | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| Calcium Hypochlorite | TEMPO | Dichloromethane / Water | 72% | chemicalbook.com |
| Hydrogen Peroxide (30%) | Sodium sulfate dihydrate / Tri-octylmethyl ammonium sulfate | Water | 19.3% (crude) | chemicalbook.com |
Esterification and Transesterification Strategies
Once 2-(2-chloroethoxy)acetic acid is synthesized, the final step is its conversion to the methyl ester. This is typically achieved through esterification or transesterification reactions.
Acid-Catalyzed Esterification Approaches (e.g., Fischer Esterification)
Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wvu.eduathabascau.ca This reversible reaction requires conditions that favor product formation, such as using an excess of one reactant (typically the alcohol) or removing the water formed during the reaction. athabascau.calibretexts.org
In the synthesis of this compound, 2-(2-chloroethoxy)acetic acid is reacted with methanol (B129727), using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wvu.eduoperachem.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol (methanol). libretexts.orgyoutube.com A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. libretexts.orgyoutube.com The reaction is typically carried out under reflux conditions. operachem.com A similar process, the esterification of chloroacetic acid with methanol, is conducted at 105-110°C, achieving a yield of about 96%. chemicalbook.com
Transesterification for this compound Formation
Transesterification is another fundamental reaction in organic chemistry for converting one ester into another by exchanging the alcohol moiety. masterorganicchemistry.comresearchgate.net This process can be catalyzed by either acids or bases. masterorganicchemistry.com
To form this compound via this route, an existing ester of 2-(2-chloroethoxy)acetic acid (e.g., an ethyl or benzyl (B1604629) ester) would be reacted with a large excess of methanol. masterorganicchemistry.comorganic-chemistry.org Under acidic conditions, the mechanism is similar to Fischer esterification, involving protonation, nucleophilic attack by methanol, and elimination of the original alcohol. masterorganicchemistry.com Under basic conditions, a strong base like sodium methoxide (B1231860) is used. The methoxide ion acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the original alkoxide and form the new methyl ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant (methanol) is often used as the solvent. masterorganicchemistry.com
Advanced Synthetic Routes and Process Development
The development of synthetic routes for this compound and its precursor acid has evolved towards greater efficiency and sustainability. An older, more complex method for producing 2-(2-chloroethoxy)acetic acid starts with glycol ether. google.com This process involves catalytic dehydrogenation to form 2-oxo-1,4-dioxane, followed by a reaction with sulfuryl chloride and a low-carbon alcohol to generate the corresponding ester, which is then hydrolyzed to the acid. This multi-step route is noted for its complexity and lower yield of approximately 48%. google.com
The progression from such indirect routes to direct oxidation protocols signifies significant process development. The nitric acid oxidation method, for example, is highlighted for its use of inexpensive raw materials, simple equipment requirements, and alignment with green chemistry principles, offering a nearly zero-cost organic solvent profile. google.com This shift reflects a broader trend in chemical manufacturing that prioritizes efficiency, cost-effectiveness, and environmental considerations. The development of catalytic systems, such as the TEMPO-based oxidation, further illustrates the search for selective and high-yielding processes under milder conditions. chemicalbook.com
Multi-Step Conversions from Diverse Starting Materials
The preparation of this compound and its analogues typically involves the formation of an ether linkage followed by functional group manipulations. Two primary strategies are the Williamson ether synthesis and the oxidation of alcohol precursors.
One common multi-step approach begins with the synthesis of the corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid. google.com This intermediate is often prepared via a Williamson ether synthesis, a robust method for forming ethers through the SN2 reaction of an alkoxide with an alkyl halide. masterorganicchemistry.commiracosta.edu In a typical procedure, chloroacetic acid is condensed with ethylene (B1197577) chlorohydrin. google.com However, this method can lead to multiple byproducts that are difficult to remove. google.com The resulting 2-(2-chloroethoxy)acetic acid is then esterified with methanol, often under acidic catalysis, to yield the final product, this compound. chemicalbook.com The esterification step itself is a standard reaction, achieving high yields when driving the equilibrium towards the product, for instance, by removing the water formed during the reaction. chemicalbook.com
A second significant pathway involves the oxidation of a precursor alcohol. A patented method describes the synthesis of 2-(2-chloroethoxy)acetic acid by starting with 2-chloroethoxyethanol (B8538215). google.com This alcohol is directly oxidized to the corresponding carboxylic acid. google.comchemicalbook.com Subsequently, the acid undergoes esterification with methanol to produce this compound.
The synthesis of analogues, such as 2-chloroethoxy-acetic acid-N,N-dimethylamide, further illustrates the multi-step nature of these conversions. One process starts with 2-hydroxyethoxy-acetic acid sodium salt, which is first reacted with dimethylamine (B145610) hydrochloride to form 2-hydroxyethoxy-acetic acid-N,N-dimethylamide with a yield of 78.9%. google.com This intermediate is then chlorinated using thionyl chloride in dichloromethane to give the final amide product in a near-quantitative 99% yield. google.com
These examples underscore the modularity of the synthetic routes, allowing for the preparation of a family of related compounds by altering the final functionalization steps or starting materials.
Evaluation of Green Chemistry Principles in Synthetic Pathways
The environmental and economic viability of chemical syntheses are increasingly evaluated through the lens of green chemistry principles. The production of this compound and its precursors offers several case studies for such an evaluation.
A notable example of a greener approach is the synthesis of 2-(2-chloroethoxy)acetic acid via the oxidation of 2-chloroethoxyethanol using nitric acid in an aqueous medium. google.com This method is presented as an efficient and economical process that aligns with green chemistry principles suitable for large-scale production. google.com Key advantages include:
Use of a benign solvent: The reaction employs water as the solvent, eliminating the need for volatile organic compounds (VOCs) and reducing costs associated with solvent purchasing and disposal. google.com
Improved atom economy: The direct oxidation is reported to produce fewer byproducts compared to the traditional condensation of ethylene chlorohydrin and chloroacetic acid, leading to a cleaner reaction profile and simpler purification. google.com
In contrast, some traditional methods employ more hazardous reagents. For instance, the use of thionyl chloride for chlorination, as seen in the synthesis of the N,N-dimethylamide analogue, raises safety and environmental concerns due to its toxicity and the generation of acidic byproducts. google.com
The choice of reaction conditions in Williamson ether syntheses also has significant green chemistry implications. The selection of solvent is critical; while polar aprotic solvents like DMF or DMSO can lead to high yields, they are also under scrutiny for their environmental impact. walisongo.ac.id Research into using more benign solvents or solvent-free conditions is an active area of green chemistry. One patent concerning the synthesis of a related compound, 2-chloroacetyl acetacetic ester, highlights the benefits of eliminating reaction solvents, which significantly reduces production costs and the generation of waste. google.com
Furthermore, the choice of oxidizing agent is crucial. While strong oxidants like nitric acid can be effective, they can also lead to side reactions and the formation of noxious nitrogen oxide gases. google.com Milder, catalytic systems, such as the use of TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical) with a co-oxidant like calcium hypochlorite, represent a more selective and potentially greener alternative for the oxidation of alcohols. chemicalbook.com
Comparative Analysis of Synthetic Efficiency and Yield Optimization
The oxidation of 2-chloroethoxyethanol to 2-(2-chloroethoxy)acetic acid provides a clear example of how the choice of reagent dramatically affects the yield.
| Starting Material | Oxidizing Agent/System | Yield | Reference |
|---|---|---|---|
| 2-chloroethoxyethanol | Nitric Acid in Water | 95% | google.com |
| 2-chloroethoxyethanol | Calcium Hypochlorite / TEMPO | 72% | chemicalbook.com |
| 2-chloroethoxyethanol | Hydrogen Peroxide | 19.3% | chemicalbook.com |
As the data indicates, direct oxidation with nitric acid provides a remarkably high yield of 95%. google.com The TEMPO-catalyzed system also offers a good yield of 72%, while the hydrogen peroxide-based method is significantly less efficient under the reported conditions. chemicalbook.com
For ether formation steps based on the Williamson synthesis, the choice of solvent is a key parameter for yield optimization. A study on the synthesis of an analogous compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, by reacting eugenol (B1671780) with ethyl chloroacetate (B1199739), demonstrates this dependency. walisongo.ac.id
| Solvent | Yield | Reference |
|---|---|---|
| N,N-Dimethylformamide (DMF) | 91% | walisongo.ac.id |
| Dimethyl Sulfoxide (DMSO) | 51% | walisongo.ac.id |
| Acetonitrile (CH3CN) | 47% | walisongo.ac.id |
The yield is highest in DMF (91%), indicating that a polar aprotic solvent that effectively solvates the cation of the base is crucial for this SN2 reaction's success. walisongo.ac.id
Chemical Reactivity and Transformation Pathways of Methyl 2 2 Chloroethoxy Acetate
Nucleophilic Substitution Reactions at the Chloroethoxy Moiety
The chloroethoxy portion of Methyl 2-(2-chloroethoxy)acetate is a key site for nucleophilic substitution reactions. The chlorine atom, being an effective leaving group, can be displaced by a variety of nucleophiles. This reactivity is fundamental to the use of this compound as a building block in organic synthesis. The general mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to an inversion of configuration if the carbon is a stereocenter.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)
This compound readily reacts with nitrogen-containing nucleophiles, such as primary and secondary amines. In these reactions, the amine's lone pair of electrons attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming a new carbon-nitrogen bond. This reaction is a versatile method for introducing the 2-(methoxycarbonyl)ethoxyethyl group onto a nitrogen atom.
For instance, the reaction with a primary amine (R-NH₂) proceeds to yield a secondary amine derivative. The chlorine atom is a significantly better leaving group than the methoxy (B1213986) group of the ester, so the reaction preferentially occurs at the chloroethoxy moiety under standard conditions. researchgate.net A related compound, N-[2-(2-chloroethoxy)ethyl]acetamide, undergoes a similar reaction with benzylamine, where the chloro group is displaced to form a new C-N bond, illustrating the general reactivity of the chloroethoxy group with amines. orgsyn.org
Table 1: Reaction of this compound with a Primary Amine
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols)
Oxygen-containing nucleophiles, particularly alkoxides derived from alcohols, can also participate in nucleophilic substitution with this compound. The alkoxide ion (RO⁻) attacks the electrophilic carbon of the chloroethoxy group, displacing the chloride ion to form an ether linkage. This reaction is a classic example of the Williamson ether synthesis.
While the alcohol itself is a weaker nucleophile than an alkoxide, the reaction can be facilitated by the use of a base to deprotonate the alcohol. The alternative reaction pathway, transesterification at the ester carbonyl, is also possible but generally requires more forcing conditions or specific catalysts. The primary site of attack for a strong oxygen nucleophile like an alkoxide is the carbon-chlorine bond due to the good leaving group ability of chloride. libretexts.org
Formation of Novel Ether and Amide Derivatives
The nucleophilic substitution reactions described above are pivotal for the synthesis of novel ether and amide derivatives.
Ether Derivatives: As detailed in section 3.1.2, the reaction with alcohols or alkoxides provides a direct route to a diverse range of ether compounds. By varying the alcohol used, a wide array of functionalities can be incorporated into the molecule.
Amide Derivatives: While amines preferentially attack the C-Cl bond, they can also react with the ester functional group in a process known as aminolysis to form amides. This reaction typically requires higher temperatures or catalysis compared to the substitution at the chloro group. If the goal is to form an amide at the ester position while preserving the chloro group, the reaction conditions must be carefully controlled. Alternatively, the ester can be first hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents to form the amide bond without affecting the chloroethoxy moiety. organic-chemistry.orgsphinxsai.com This two-step process often provides a cleaner route to the desired amide derivative.
Hydrolytic Behavior of the Ester Functional Group
The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-(2-chloroethoxy)acetic acid and methanol (B129727). This process can be catalyzed by either acid or base, with distinct kinetics and mechanisms for each.
Kinetics and Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters like this compound is a reversible process. The reaction mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst (like H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of methanol regenerates the acid catalyst and yields the carboxylic acid product.
The kinetics of this reaction are typically pseudo-first-order. youtube.com While the reaction is bimolecular, it is usually performed with a large excess of water, making the concentration of water effectively constant throughout the reaction. Therefore, the rate of hydrolysis is primarily dependent on the concentration of the ester. youtube.com The rate constant is influenced by factors such as temperature and the concentration of the acid catalyst. researchgate.netresearchgate.net
Kinetics and Mechanism of Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. In the final step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, yielding a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid.
Table 2: Base-Catalyzed Hydrolysis Data for Methyl Chloroacetate (B1199739) at 25°C
| pH | Hydrolysis Half-life |
|---|---|
| 7 | 14 hours |
| 8 | 1.4 hours |
| 9 | 0.14 hours (8.4 minutes) |
Data is for the analogous compound methyl chloroacetate and illustrates the pH-dependent kinetics of base-catalyzed hydrolysis. nih.gov
Alkylation Chemistry Involving this compound Scaffolds
The potential for this compound to participate in alkylation reactions is a key aspect of its chemical profile. These reactions can theoretically proceed via different pathways, primarily involving the generation of an enolate intermediate.
The formation of an enolate from this compound by deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) would create a nucleophilic species with two potential sites of reaction: the α-carbon and the enolate oxygen. This duality leads to the possibility of two different products upon reaction with an electrophile, a phenomenon known as C-alkylation versus O-alkylation.
In the context of more complex molecules containing the this compound scaffold, the principles of chemo- and regioselectivity become critical. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, a nucleophile could potentially react at the ester carbonyl or at the carbon bearing the chlorine. Regioselectivity, on the other hand, concerns the preference for reaction at one of several possible positions within a molecule.
In the case of this compound, a primary consideration is the reaction with nucleophiles. Strong nucleophiles can lead to substitution of the chloride, an SN2 reaction, while the ester group can undergo nucleophilic acyl substitution. The specific outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions. For example, the use of a soft nucleophile would likely favor substitution at the carbon-chlorine bond. However, detailed studies quantifying the chemo- and regioselectivity in complex alkylation reactions specifically involving the enolate of this compound are not extensively documented in publicly available research.
Other Significant Chemical Transformations and Derivatization Strategies
Beyond its potential enolate chemistry, this compound is a key intermediate in several documented chemical transformations, most notably in the synthesis of the second-generation antihistamine, Cetirizine (B192768). chemicalbook.comgoogle.com In this synthesis, this compound serves as an alkylating agent.
One of the pivotal steps in the synthesis of Cetirizine involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with this compound. chemicalbook.comgoogle.com This reaction results in the formation of the corresponding ester precursor to Cetirizine. Subsequent hydrolysis of the ester group yields the final active pharmaceutical ingredient. chemicalbook.com
The following table summarizes the yield of this specific transformation as reported in the literature.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | This compound | Methyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate | 27.8 | google.com |
Other potential derivatizations of the this compound scaffold can be inferred from the reactivity of its functional groups. The ester can undergo hydrolysis to the corresponding carboxylic acid, 2-(2-chloroethoxy)acetic acid, or transesterification with other alcohols. chemicalbook.com The chloro group can be displaced by a variety of nucleophiles to introduce different functionalities. For instance, reaction with sodium azide (B81097) would yield the corresponding azido-ester, a versatile intermediate for the introduction of an amino group via reduction.
Applications in Advanced Organic Synthesis and Drug Development
Utilization as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The compound serves as a crucial intermediate in the manufacturing of APIs, which are the active components in pharmaceutical drugs. nih.gov Its primary and most well-documented role is in the synthesis of a widely used antihistamine.
Methyl 2-(2-chloroethoxy)acetate is a well-established precursor in the synthesis of Cetirizine (B192768) Dihydrochloride (B599025), a second-generation histamine (B1213489) H1 receptor antagonist used in the management of allergies. smolecule.combiosynth.com In one of the common synthetic routes, this compound is reacted with 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. This reaction, an N-alkylation, forms the ester intermediate of Cetirizine. smolecule.com
The subsequent step involves the alkaline hydrolysis of the methyl ester group to yield the carboxylic acid, which is Cetirizine. Finally, the formation of the dihydrochloride salt provides the stable, pharmaceutically acceptable form of the drug. smolecule.com This synthetic pathway highlights the compound's role as a critical building block. smolecule.comgoogle.com However, the reported yield for the initial N-alkylation step to produce the ester intermediate is modest. smolecule.comsigmaaldrich.com
| Starting Material | Reactant | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | This compound | Cetirizine Ester Intermediate | 27.8% | smolecule.comsigmaaldrich.com |
| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | 2-(2-chloroethoxy)acetamide | Cetirizine Amide Intermediate | 47% | smolecule.comsigmaaldrich.com |
The chemical reactivity of this compound makes it a versatile building block for potential derivatization into other therapeutically relevant compounds. smolecule.comsigmaaldrich.com Its structure allows for nucleophilic substitution at the chlorinated carbon and various transformations of the ester group, such as hydrolysis or transesterification. smolecule.com This dual reactivity allows for its functionalization to create new esters or amides, potentially leading to novel compounds with applications in medicinal chemistry. smolecule.com
While it is positioned as an intermediate for various pharmaceuticals, detailed examples of other specific, marketed therapeutic compounds derived directly from this compound are not extensively documented in publicly available research beyond Cetirizine. smolecule.combiosynth.com
Building Block for Complex Molecular Architectures
The utility of this compound extends beyond single API synthesis into its role as a foundational component for more elaborate molecules. smolecule.com
The synthesis of Cetirizine serves as a prime example of the strategic integration of this compound into a multi-step organic synthesis. smolecule.com The process leverages the compound's distinct reactive sites. The chloroethoxy group provides a handle for alkylation reactions, while the methyl acetate (B1210297) moiety can be carried through several synthetic steps before being hydrolyzed in a final stage to unmask a carboxylic acid. This strategy of using the ester as a protected form of a carboxylic acid is a common tactic in complex organic synthesis to prevent unwanted side reactions. stanford.edu The ability to perform these transformations sequentially is key to its utility as a versatile building block.
This compound also serves as a necessary raw material in the synthesis of other chemical intermediates, such as those used in the pesticide industry. echemi.com Its derivatives, including 2-(2-chloroethoxy) methyl acetate and 2-(2-chloroethoxy) ethyl acetate, are noted as important intermediates themselves. echemi.com Furthermore, its chemical structure is amenable to functionalization that could lead to the development of novel compounds for material science, although this remains an area requiring further research. smolecule.com
Application in Solid-Phase Organic Synthesis (SPOS) and Peptide Synthesis (SPPS)
Solid-phase synthesis is a technique where molecules are built step-by-step on an insoluble resin support, simplifying the purification process. chemicalbook.comorgsyn.org While various linkers and building blocks are employed in SPOS and the related field of solid-phase peptide synthesis (SPPS), there is no significant information in the reviewed scientific literature to indicate that this compound is commonly used as a building block, reagent, or linker in these specific applications. The techniques often rely on different classes of chemical functionalities for attachment to the solid support and subsequent cleavage. rsc.orgresearchgate.net
Synthesis of Aminoethoxyethoxy Acetic Acid (AEEA) Derivatives
Aminoethoxyethoxy acetic acid (AEEA) derivatives are widely used as hydrophilic linkers in bioconjugation and drug delivery systems. The synthesis of these important molecules can be accomplished using precursors that are structurally related to this compound. A key starting material in several patented synthetic routes is 2-[2-(2-chloroethoxy)ethoxy]-ethanol, a compound that can be derived from or is a close analog of this compound's corresponding acid, 2-(2-chloroethoxy)acetic acid. google.comgoogle.com In fact, 2-(2-chloroethoxy)acetic acid is cited as a necessary raw material for the synthesis of this compound itself. google.com
A common synthetic strategy involves a multi-step process that transforms the chloroethoxy moiety into a protected amine. google.comgoogle.com This process avoids the need to isolate and purify intermediates, making it efficient and economical. google.com
Key Synthetic Steps for AEEA Derivatives:
| Step | Transformation | Typical Reagents | Purpose | Reference |
| 1 | Azide (B81097) Formation | Sodium azide (NaN₃) in DMF | Converts the alkyl chloride to an azide. | google.comgoogle.com |
| 2 | Reduction to Amine | Triphenylphosphine (PPh₃) followed by water | Reduces the azide to a primary amine via the Staudinger reaction. | wipo.int |
| 3 | Amine Protection | Fmoc-Cl, Boc-anhydride, etc. | Protects the newly formed amine group for further reactions. | google.comwipo.int |
| 4 | Oxidation | TEMPO, NaOCl or Jones Reagent | Oxidizes the terminal alcohol (of the ethanol (B145695) precursor) to a carboxylic acid. | google.comwipo.int |
This sequence yields valuable derivatives like Fmoc-AEEA (fluorenyl-methoxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid), Boc-AEEA (tert-butyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid), and Z-AEEA (benzyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid). wipo.int The entire synthesis can often be performed under mild, basic conditions, which enhances its applicability. google.com
Development of "Designer Resins" for Optimized Solid-Phase Methodologies
The AEEA derivatives synthesized from chloroethoxy precursors are instrumental in the development of "designer resins" for solid-phase peptide synthesis (SPPS) and other solid-phase organic synthesis (SPOS) methodologies. google.comwipo.int Solid-phase synthesis, a technique foundational to modern peptide and oligonucleotide chemistry, involves building a molecule step-by-step on an insoluble polymer support, or resin. peptide.com
The properties of the resin are critical for synthetic success. Standard polystyrene resins are highly hydrophobic, which can lead to poor reaction kinetics and incomplete reactions when working with polar or large, aggregating peptides. peptide.com To overcome these limitations, specialized resins incorporating hydrophilic linkers have been developed.
AEEA derivatives are ideal for creating these advanced supports, often called polystyrene-polyethylene glycol-like (PPL) resins. wipo.int These linkers are attached to the base polymer, conferring properties such as:
Excellent Swelling Characteristics : The hydrophilic AEEA chains allow the resin beads to swell in a wide range of polar and non-polar solvents, improving reagent access to the reaction sites. wipo.int
Enhanced Solvation : The polyethylene (B3416737) glycol-like nature of the linker creates a more favorable environment for the growing peptide chain, reducing aggregation and improving reaction efficiency.
High-Load Capacity : These resins can be designed to have a high density of reaction sites, allowing for the synthesis of larger quantities of the target molecule. wipo.int
The use of AEEA linkers, derived from molecules like this compound, represents a significant advance in solid-phase chemistry, enabling the efficient synthesis of complex biomolecules. google.com
Synthesis of Bioactive Heterocyclic Systems (e.g., Coumarin (B35378) Derivatives)
This compound also serves as a versatile alkylating agent for the synthesis of bioactive heterocyclic compounds. taylorfrancis.com Heterocycles are core structures in a vast number of pharmaceuticals. semanticscholar.org Coumarins, a class of benzopyrone-containing heterocycles, are known for a wide range of biological activities. mdpi.com
While direct synthesis of coumarins using this compound is not prominently documented, its role can be understood through analogous reactions. A key step in modifying coumarins is the O-alkylation of phenolic precursors, such as 7-hydroxycoumarins. Research has demonstrated the synthesis of coumarin derivatives through the reaction of a hydroxycoumarin with reagents like ethyl bromoacetate, which belongs to the same class of α-haloesters as this compound. researchgate.net
In this type of reaction, the phenolic hydroxyl group of the coumarin acts as a nucleophile, displacing the chloride from the chloroacetate (B1199739) moiety in a Williamson ether synthesis. This reaction attaches the ethoxy acetate side chain to the coumarin scaffold.
Analogous Synthesis of an O-Alkylated Coumarin Derivative:
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| 4-hydroxycoumarin | Ethyl bromoacetate | ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate | O-alkylation | researchgate.net |
| Phenol | 2-Propanol | 2-isopropylphenol | ortho-Alkylation | researchgate.net |
By analogy, reacting a hydroxycoumarin with this compound would yield a coumarin derivative bearing a 2-(2-methoxycarbonyl-ethoxy)ethoxy side chain. This functional group could then be further modified, for example, by hydrolysis of the methyl ester to the corresponding carboxylic acid, providing a point of attachment for other molecules or altering the compound's solubility and biological properties. This approach highlights the utility of this compound as a tool for creating novel and potentially bioactive heterocyclic compounds.
Mechanistic Investigations and Computational Chemical Studies
Elucidation of Reaction Mechanisms for Synthetic Transformations
Understanding the precise steps involved in the synthesis and subsequent reactions of Methyl 2-(2-chloroethoxy)acetate is crucial for optimizing reaction conditions and improving yields.
Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on reaction rates and the factors that influence them. For instance, the hydrolysis of esters like methyl acetate (B1210297) has been studied to determine reaction order and thermodynamic properties. researchgate.net In one such study, the hydrolysis of methyl acetate was found to follow first-order kinetics initially, with a shift towards second-order behavior at optimal temperatures. researchgate.net The thermodynamic parameters obtained from these studies, such as enthalpy, entropy, and Gibbs free energy, indicate whether a reaction is endothermic or exothermic, and whether it is spontaneous. researchgate.net For example, the positive enthalpy change and Gibbs free energy for methyl acetate hydrolysis signify an endothermic and non-spontaneous process. researchgate.net
A patent for the synthesis of 2-(2-chloroethoxy)acetic acid, a related compound, outlines a method involving the direct oxidation of 2-chloroethoxy ethanol (B145695) with nitric acid. google.com This process highlights the importance of controlling reaction parameters like temperature and reactant ratios to achieve a high yield of the desired product. google.com
Table 1: Kinetic Data for Methyl Acetate Hydrolysis
| Parameter | Value | Reference |
|---|---|---|
| Reaction Order | Initially 1st, then 2nd | researchgate.net |
| Enthalpy Change (ΔH) | 2.04 KJ/mole | researchgate.net |
| Entropy Change (ΔS) | -1.52 J/Mol.K | researchgate.net |
| Gibbs Free Energy (ΔG) | 2.50 KJ/mole | researchgate.net |
This table is interactive. Click on the headers to sort.
Spectroscopic methods, particularly in situ Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for monitoring reactions in real-time. mt.commt.com This technique allows researchers to track the concentration changes of reactants, intermediates, and products throughout a chemical transformation. mt.com By observing the appearance and disappearance of specific vibrational bands in the infrared spectrum, one can gain insights into reaction kinetics and mechanisms. mt.comresearchgate.net For example, in situ FTIR has been used to study the alcoholysis of ethylene-vinyl acetate copolymer, providing detailed kinetic information. mt.com The power of this technique lies in its ability to provide a continuous stream of data without disturbing the reaction mixture, offering a clear window into the reaction's progress. mt.comresearchgate.net
Quantum Chemical and Computational Modeling of Reactivity
Computational chemistry provides a powerful lens through which to view and predict the behavior of molecules at the atomic level. mdpi.com
Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure and reactivity of molecules. mdpi.comosti.gov It allows for the calculation of the energies of transition states and intermediates, which are critical for understanding reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, DFT can help identify the most likely pathways and the energy barriers that must be overcome. isasbharat.in For instance, DFT calculations have been employed to study the reaction mechanism for the conversion of CO2 and CH4 to acetic acid using MFI zeolite catalysts. osti.gov These studies can reveal details about charge transfer and the role of different catalysts in facilitating a reaction. osti.gov
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. isasbharat.inresearchgate.net The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity. isasbharat.in Furthermore, Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the electrostatic potential on the molecular surface, identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Building on DFT calculations, it is possible to predict entire reaction pathways and their corresponding energy profiles. nih.govethz.ch This predictive capability is crucial for designing new synthetic routes and understanding the factors that control product formation. ethz.ch For example, quantum chemical transition-state calculations have been used to predict the reactivity of Michael acceptors with glutathione, a reaction relevant to their toxicity. nih.gov These calculations can accurately reflect the structural variations in reactivity and can be used to screen compounds for their potential toxicity. nih.gov
Time-dependent DFT (TD-DFT) is another powerful tool used to study the excited states of molecules and predict their UV-Vis spectra. semanticscholar.orggrowingscience.com This method is particularly useful for understanding photochemical reactions and the optical properties of compounds. semanticscholar.org
Table 2: Computational Chemistry Methods and Their Applications
| Method | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of transition states, intermediates, and MEP maps. | osti.govnih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Investigation of excited states and prediction of UV-Vis spectra. | semanticscholar.orggrowingscience.com |
| Ab Initio Hartree-Fock | Calculation of molecular structure and spectroscopic data. | researchgate.net |
This table is interactive. Click on the headers to sort.
Investigation of Radical-Mediated Pathways and their Mechanistic Implications
While many reactions proceed through ionic intermediates, radical-mediated pathways are also significant. The investigation of these pathways is crucial for a complete understanding of a compound's reactivity. For instance, the atmospheric degradation of similar chloroesters is initiated by OH radicals, leading to the formation of various degradation products. nih.gov Kinetic studies of these radical reactions, often performed using techniques like in situ FTIR and GC-FID, provide rate coefficients that are essential for assessing the environmental impact of these compounds. nih.gov
Computational studies can also shed light on radical reactions. For example, machine learning models have been developed to predict the activation energies of hydrogen atom transfer (HAT) reactions, a common type of radical process. ethz.ch These models, trained on quantum chemical data, can provide valuable insights into the reactivity of radicals and the factors that influence their reactions. ethz.ch
Environmental Fate, Degradation Pathways, and Biotransformation Studies
Biotransformation and Microbial Degradation Processes
Biotransformation, the chemical alteration of a substance by living organisms, is a critical pathway for the environmental degradation of many organic compounds.
Detailed studies specifically identifying the microbial metabolites and degradation products resulting from the biotransformation of Methyl 2-(2-chloroethoxy)acetate have not been found in the available scientific literature. The specific pathways and resulting daughter compounds from microbial action remain uncharacterized.
There is a lack of research specifically isolating and characterizing microbial strains, whether bacteria or fungi, that are capable of utilizing this compound as a substrate for growth or that can transform it through co-metabolism. While some research indicates certain bacteria like Xanthobacter sp. can degrade similar ether-containing pollutants, their specific ability to degrade this compound has not been documented.
Environmental Distribution and Mobility Research
The potential distribution and mobility of a chemical in the environment can be inferred from its physical and chemical properties. Direct experimental research on the environmental distribution and mobility of this compound, such as soil column leaching studies or field monitoring, is not available. However, some of its physical properties can provide insight into its likely behavior if released into the environment.
The compound has a density greater than water, suggesting it would tend to sink in aqueous systems. The calculated octanol-water partition coefficient (XLogP3) is low, which generally indicates a low potential for bioaccumulation in organisms and a preference for remaining in the water phase rather than partitioning to sediment or soil organic matter.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Environmental Mobility |
|---|---|---|
| Molecular Formula | C₅H₉ClO₃ | - |
| Molecular Weight | 152.6 g/mol | - |
| Density | 1.2081 g/cm³ (at 20°C) | Sinks in water, potentially leading to higher concentrations in sediment porewater. |
| Boiling Point | 98-99 °C (at 19 Torr) | Indicates moderate volatility. |
| Calculated XLogP3 | 0.6 | Suggests low potential for bioaccumulation and high mobility in soil. |
Adsorption and Desorption Behavior in Soil and Sediment Systems
No specific data on the adsorption and desorption of this compound in soil and sediment systems were found in the available scientific literature.
Assessment of Leaching Potential in Environmental Compartments
There is no available information to assess the leaching potential of this compound in various environmental compartments.
Broader Context of Haloether Environmental Behavior and Impact Research
While research exists on the environmental behavior of some haloethers, a specific discussion that contextualizes the behavior of this compound is not possible without data on the compound itself.
Future Research Directions and Emerging Areas of Application
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of methyl 2-(2-chloroethoxy)acetate often involves the reaction of 2-chloroethanol (B45725) with methyl chloroacetate (B1199739) using a base, or the condensation of ethylene (B1197577) chlorhydrin with monochloroacetic acid. google.com These methods can produce significant byproducts, making purification difficult. google.com
Future research is geared towards creating more efficient, economical, and environmentally friendly "green" synthetic routes. One promising approach is the oxidation of 2-(2-chloroethoxy)ethanol (B196239). A notable method uses a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) catalyst with calcium hypochlorite (B82951) in a biphasic dichloromethane-water system. This process is rapid and results in a 72% yield of the precursor acid, 2-(2-chloroethoxy)acetic acid, which can then be esterified to the final product. Another green approach involves the direct oxidation of 2-chloroethoxy ethanol (B145695) with nitric acid using water as a solvent, which minimizes the use of organic solvents and simplifies the procedure. google.com The development of continuous esterification processes, such as reacting chloroacetic acid and methanol (B129727) at elevated temperatures, could also improve efficiency and yield, potentially increasing it by 5%. google.com
| Synthetic Method | Reactants | Key Features | Reference |
| Base-Mediated Reaction | 2-chloroethanol, Methyl chloroacetate | Traditional method, uses a base like sodium hydroxide (B78521). | |
| Condensation | Ethylene chlorhydrin, Monochloroacetic acid | Can produce byproducts, complicating purification. | google.com |
| TEMPO-Catalyzed Oxidation | 2-(2-chloroethoxy)ethanol, Calcium hypochlorite | Rapid reaction (~0.5 h), 72% yield of precursor acid. | |
| Nitric Acid Oxidation | 2-chloroethoxy ethanol, Nitric acid | Uses water as a solvent, environmentally friendly. | google.com |
| Continuous Esterification | Chloroacetic acid, Methanol | Aims to improve technological yield by ~5%. | google.com |
Exploration of Undiscovered Reactivity and Catalytic Applications
The known reactivity of this compound stems from its bifunctional nature, containing both an ester and a chloroalkane group. This allows it to undergo reactions such as:
Nucleophilic Substitution : The chlorine atom is susceptible to replacement by various nucleophiles.
Hydrolysis : The ester group can be broken down to form 2-(2-chloroethoxy)acetic acid.
Reduction : The ester can be converted to the corresponding alcohol, 2-(2-chloroethoxy)ethanol.
Future research aims to explore less obvious reactive pathways and potential catalytic roles. Its structure suggests it could be a valuable substrate in enzyme-mediated synthesis, offering a route to chiral molecules and other specialty chemicals. chemscene.com Investigating its behavior under various catalytic conditions, including with organometallic reagents, could reveal new synthetic transformations. chemscene.com For example, its potential as a precursor in formal Pummerer processes or in reactions involving the formation of carbon-carbon bonds is an area ripe for exploration. chemscene.comresearchgate.net
Expansion of Applications in Diverse Chemical and Pharmaceutical Fields
Currently, this compound is a crucial intermediate in the synthesis of important pharmaceuticals. chemscene.comechemi.com It is a key building block for the anticoagulant Rivaroxaban and the widely used antihistamine Cetirizine (B192768). biosynth.com Its precursor, 2-(2-chloroethoxy)acetic acid, is a vital intermediate for cetirizine hydrochloride, a prominent anti-allergic medication. google.com Beyond pharmaceuticals, the compound and its derivatives serve as important solvents and reagents in the synthesis of pesticides. google.com
The potential for new applications is vast. Its unique structure makes it a candidate for creating novel specialty chemicals and materials. chemscene.com Researchers are looking into its use in the development of new classes of compounds in materials science and biochemistry. chemscene.com The reactivity of its chloroethoxy and ester moieties could be harnessed to synthesize a wider range of pharmaceutical analogues and other fine chemicals. chemscene.com
Integration with Advanced Analytical Techniques for Comprehensive Characterization
Standard analytical methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are currently used to confirm the identity and purity of this compound. prepchem.com However, to gain a more thorough understanding of the compound, more advanced analytical techniques are being integrated into research.
Future characterization will likely involve a suite of advanced methods. High-resolution mass spectrometry can provide detailed information about its fragmentation patterns, aiding in the identification of impurities and byproducts in synthetic mixtures. Advanced chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are essential for achieving baseline separation and quantification of trace-level components. These sophisticated methods will be crucial for developing and validating the novel, high-purity synthetic routes currently under investigation.
Q & A
(Basic) What are the standard laboratory synthesis protocols for Methyl 2-(2-chloroethoxy)acetate?
The synthesis typically involves an etherification reaction between 2-chloroethyl acetate and ethylene chlorohydrin under acidic catalysis. A common method includes refluxing the reactants with concentrated sulfuric acid (H₂SO₄) as a catalyst, followed by neutralization, extraction, and purification via distillation or recrystallization. Critical parameters include maintaining anhydrous conditions and controlling reaction temperature to minimize side reactions .
(Basic) What analytical techniques are recommended for confirming the purity and identity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure (e.g., characteristic peaks for ester, ether, and chloro groups).
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters).
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and molecular weight confirmation.
Cross-referencing with elemental analysis (C, H, Cl) ensures stoichiometric consistency .
(Advanced) How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions (e.g., C–H···π and π–π stacking). For example, studies on related chlorinated esters reveal dihedral angles between aromatic rings (e.g., 72.40°), influencing packing density and reactivity. Data refinement using software like SHELX or OLEX2 helps resolve discrepancies in spectroscopic or computational models .
(Advanced) What strategies mitigate contradictions in reaction yields during scale-up synthesis?
Contradictions often arise from heat transfer inefficiencies or solvent polarity changes. Strategies include:
- Continuous Flow Reactors : Improve heat dissipation and mixing efficiency compared to batch processes .
- Catalyst Optimization : Substituting H₂SO₄ with p-toluenesulfonic acid (pTSA) reduces side reactions.
- In-line Monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions in real time .
(Basic) What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste Disposal : Segregate halogenated waste for incineration or specialized treatment .
(Advanced) How does this compound function as an intermediate in pharmaceutical synthesis (e.g., cetirizine)?
It serves as a key precursor in forming ether linkages for antihistamines. For cetirizine, the chloroethoxy group undergoes nucleophilic substitution with piperazine derivatives, followed by hydrolysis to introduce carboxylate functionality. Reaction conditions (e.g., solvent polarity, base strength) critically influence regioselectivity .
(Advanced) What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The chloroethoxy group’s electron-withdrawing nature activates the adjacent carbon for SN2 reactions. Steric effects from the ester moiety influence reaction rates, as seen in kinetic studies with amines or alkoxides. Computational modeling (DFT) can predict transition-state geometries and optimize leaving-group compatibility .
(Basic) What purification methods are effective for isolating this compound?
- Distillation : Fractional distillation under reduced pressure to separate low-boiling impurities.
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals.
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients for complex mixtures .
(Advanced) How do solvent polarity and temperature affect the stability of this compound?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the ester via hydrogen bonding but may accelerate hydrolysis at elevated temperatures. Kinetic studies show degradation follows first-order kinetics above 50°C, necessitating storage at ≤4°C in inert atmospheres .
(Advanced) What computational tools aid in predicting the physicochemical properties of this compound?
- Molecular Dynamics (MD) Simulations : Predict solubility parameters and diffusion coefficients.
- Density Functional Theory (DFT) : Calculate electrostatic potentials and frontier molecular orbitals for reactivity analysis.
- COSMO-RS : Estimate partition coefficients (logP) for bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
